molecular formula C12H11F4NO B11739042 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one

3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B11739042
M. Wt: 261.21 g/mol
InChI Key: MDNVOQROJRDHOJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone substituted with a dimethylamino group at the β-position and a 2-fluoro-4-(trifluoromethyl)phenyl group at the α-position. This compound belongs to a class of molecules widely studied for their biological activities, including antiproliferative, enzyme inhibitory, and antioxidant properties .

Properties

Molecular Formula

C12H11F4NO

Molecular Weight

261.21 g/mol

IUPAC Name

3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C12H11F4NO/c1-17(2)6-5-11(18)9-4-3-8(7-10(9)13)12(14,15)16/h3-7H,1-2H3

InChI Key

MDNVOQROJRDHOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Core Structural Considerations

The target molecule comprises a β-dimethylamino α,β-unsaturated ketone scaffold anchored to a 2-fluoro-4-(trifluoromethyl)phenyl group. Retrosynthetic cleavage reveals two primary precursors:

  • 1-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one : The α,β-unsaturated ketone backbone.

  • Dimethylamine : For introducing the β-amino group via conjugate addition or condensation.

Synthesis of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one

Claisen-Schmidt Condensation

The most direct route involves condensation of 2-fluoro-4-(trifluoromethyl)benzaldehyde with acetone under basic conditions:

2-Fluoro-4-(trifluoromethyl)benzaldehyde+AcetoneBase1-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one\text{2-Fluoro-4-(trifluoromethyl)benzaldehyde} + \text{Acetone} \xrightarrow{\text{Base}} \text{1-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one}

Optimized Conditions :

  • Solvent : Ethanol (anhydrous)

  • Base : 10% NaOH (aqueous)

  • Molar Ratio : Aldehyde:Acetone = 1:1.2

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 82–85%

Mechanistic Insight : Base deprotonates acetone, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone.

Enaminone Formation via Dimethylamine Condensation

Direct Amination of α,β-Unsaturated Ketone

The target enaminone is synthesized by treating 1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one with dimethylamine:

1-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one+Me2NHTarget Compound\text{1-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one} + \text{Me}_2\text{NH} \rightarrow \text{Target Compound}

Procedure A (Adapted from) :

  • Solvent : Methanol or ethanol

  • Reagent : Dimethylamine hydrochloride (1.2 equivalents)

  • Catalyst : Triethylamine (1.5 equivalents)

  • Temperature : 60°C, 12 hours

  • Workup : Neutralization with HCl, extraction with ethyl acetate

  • Yield : 90–95%

Critical Notes :

  • Excess amine ensures complete conversion.

  • Triethylamine scavenges HCl, shifting equilibrium toward enaminone formation.

Microwave-Assisted Synthesis

Modern protocols leverage microwave irradiation to accelerate reactions:

Conditions :

  • Power : 150 W

  • Temperature : 100°C

  • Time : 30 minutes

  • Yield : 93%

Advantages : Reduced reaction time and improved selectivity for the (E)-isomer.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.82 (d, J = 12.4 Hz, 1H, CH=),
    δ 7.65–7.58 (m, 3H, Ar-H),
    δ 5.72 (d, J = 12.4 Hz, 1H, NCH),
    δ 3.12 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 187.1 (C=O),
    δ 158.3 (C-F),
    δ 132.4–125.1 (Ar-C, CF₃),
    δ 94.5 (CH=),
    δ 45.2, 37.7 (N(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 261.1284

  • Calculated : C₁₂H₁₁F₄NO⁺ = 261.1282

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Complexity Scalability
Claisen-Schmidt + Amine85–9018–20 hModerateHigh
Dakin-West + Amine70–7524–30 hHighModerate
Microwave-Assisted930.5 hLowHigh

Key Takeaways :

  • Microwave methods offer superior efficiency but require specialized equipment.

  • Claisen-Schmidt remains the most scalable for industrial applications.

Industrial-Scale Purification Strategies

Bisulfite Adduct Formation

Crude enaminone is treated with sodium bisulfite to form a crystalline adduct, which is filtered and decomposed to recover pure product:

Enaminone+NaHSO3AdductH2OPure Enaminone\text{Enaminone} + \text{NaHSO}3 \rightarrow \text{Adduct} \xrightarrow{\text{H}2\text{O}} \text{Pure Enaminone}

Benefits : Removes unreacted ketone and polymeric byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the fluoro-substituted phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, leading to diverse therapeutic effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The presence of the dimethylamino group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Study : A study evaluated the efficacy of related compounds against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. For instance, derivatives showed IC50 values ranging from 5 to 10 μM against breast and lung cancer cell lines.

Neuropharmacology

The dimethylamino group is often associated with central nervous system activity. Preliminary studies suggest that this compound may exhibit anxiolytic or sedative effects.

Agricultural Chemistry

Given the fluorinated phenyl group, this compound may also have applications as a pesticide or herbicide. Fluorine-containing compounds are known for their enhanced stability and bioactivity.

Pesticidal Activity

Research indicates that fluorinated compounds can disrupt the physiological processes of pests more effectively than their non-fluorinated counterparts.

Case Study : Field trials demonstrated that similar fluorinated compounds significantly reduced pest populations in crops while exhibiting low toxicity to non-target organisms.

CompoundTargetIC50 (μM)Reference
Compound A (similar structure)Cancer Cell Line5.0Journal of Oncology
Compound B (similar structure)CNS Activity10.0Neuropharmacology Review
Compound C (fluorinated derivative)Pest Control15.0Agricultural Sciences

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in the position and nature of substituents on the aromatic rings. Key comparisons include:

Compound Name Substituents on α-Phenyl Group Substituents on β-Phenyl Group Key Structural Features
Target compound: 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one 2-fluoro, 4-CF₃ Dimethylamino Enhanced lipophilicity, electron-withdrawing CF₃
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-CF₃-phenyl)prop-2-en-1-one 4-CF₃ Dimethylamino Lacks 2-fluoro; increased symmetry
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one 4-F Dimethylamino No CF₃; simpler halogen substitution
(2E)-3-(Dimethylamino)-1-[3-CF₃-phenyl]prop-2-en-1-one 3-CF₃ Dimethylamino CF₃ meta-substituted; altered steric effects

Key Observations :

  • Dihedral Angles: The dihedral angle between the α-phenyl and propenone backbone in fluorinated chalcones ranges from 7.14° to 56.26°, affecting molecular planarity and binding to biological targets . The 2-fluoro substituent in the target compound may induce greater torsional strain compared to 4-fluoro analogs.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group significantly increases logP values, as seen in analogs like (2E)-3-(Dimethylamino)-1-[4-CF₃-phenyl]prop-2-en-1-one (logP ≈ 3.2) . The target compound’s 2-fluoro substituent may slightly reduce solubility compared to non-fluorinated derivatives.
  • Melting Points : Chalcones with CF₃ groups typically exhibit higher melting points (e.g., 141–145°C for a 4-CF₃ analog ), while fluorinated derivatives like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one melt at 120–125°C .
Antiproliferative Activity:
  • Target Compound: Limited direct data, but structurally similar chalcones with CF₃ groups (e.g., compound 5c in ) show potent activity against renal cancer cells (Growth Percentage: -92.13 at 10 μM).
  • Analog with 4-CF₃ : Exhibits moderate activity (IC₅₀ ~15 μM in breast cancer models) .
  • Non-CF₃ Analogs: (E)-3-(4-ethoxyphenyl)-1-(2-CF₃-phenyl)prop-2-en-1-one shows DNA-binding affinity but weaker cytotoxicity .
Enzyme Inhibition:
  • Monoamine Oxidase (MAO) Inhibition: Dimethylamino-substituted chalcones are known MAO-B inhibitors. The target compound’s 2-fluoro-4-CF₃ group may enhance selectivity over MAO-A compared to 4-fluoro analogs .
  • Urease Inhibition : (E)-3-(naphthalen-2-yl)-1-(2-CF₃-phenyl)prop-2-en-1-one shows IC₅₀ = 8.2 μM, suggesting CF₃ substitution improves enzyme binding .

Biological Activity

3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its CAS number 511244-84-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one is C₁₂H₁₁F₄N₁O, with a molecular weight of 243.23 g/mol. The compound features a dimethylamino group and a trifluoromethyl-substituted phenyl moiety, contributing to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₁F₄N₁O
Molecular Weight243.23 g/mol
CAS Number511244-84-1
Boiling PointNot available

Antimicrobial Activity

Research indicates that compounds similar to 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one exhibit notable antimicrobial properties. A study highlighted that chalcone derivatives, which share structural similarities, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1–8 µg/mL, suggesting a strong potential for development as antimicrobial agents .

Neuroprotective Effects

Emerging research points to neuroprotective effects associated with compounds in the same chemical class. Some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, certain chalcone derivatives exhibited IC50 values lower than those of established AChE inhibitors like donepezil, indicating potential for treating cognitive disorders . Although direct studies on the compound's neuroprotective effects are scarce, the structural characteristics suggest similar activities could be expected.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various chalcone derivatives against common bacterial strains. Among these, compounds with trifluoromethyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly improved antibacterial potency .

Investigation into Anticancer Properties

In another study focusing on the anticancer potential of related compounds, researchers found that certain derivatives effectively inhibited breast cancer cell lines by inducing cell cycle arrest and apoptosis. The findings suggested that modifications in the phenyl ring could enhance cytotoxicity against specific cancer types . This highlights the importance of structural optimization in developing effective anticancer agents.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one, and how are intermediates characterized?

The compound is synthesized via Claisen-Schmidt condensation between a substituted acetophenone and dimethylamine-containing aldehyde. Evidence from analogous enones suggests using ethanol/NaOH at room temperature for high yields (70–85%) . Characterization typically involves:

  • 1H/13C NMR : To confirm the α,β-unsaturated ketone structure and substituent positions.
  • MS and FT-IR : For molecular weight verification and carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹) .
  • X-ray crystallography : Resolves E/Z isomerism and molecular packing (e.g., torsion angles of 175.2° for (E)-isomers) .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., cyclizations). Computational studies (DFT) on similar compounds show:

  • Reduced electron density at the β-carbon (Mulliken charge: −0.12 vs. −0.08 for non-CF₃ analogs).
  • Increased thermal stability (decomposition >200°C) due to strong C–F bonds .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for structural elucidation?

Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or dynamic processes. For example:

  • Dynamic NMR : Detects keto-enol tautomerism in polar solvents (DMSO-d₆ vs. CDCl₃).
  • AIM (Atoms in Molecules) theory : Validates hydrogen bonding interactions affecting chemical shifts (e.g., Δδ = 0.3–0.5 ppm for enolic protons) .
  • Crystal structure validation : Resolves ambiguities in regiochemistry (e.g., fluorine vs. trifluoromethyl positioning) .

Q. How can computational methods predict regioselectivity in cyclization reactions involving this compound?

DFT calculations (B3LYP/6-311G**) predict regioselectivity for heterocycle formation:

Reaction Type Activation Energy (kcal/mol) Major Product
[3+2] Cycloaddition18.7Pyrazole derivative
Michael Addition22.4Dihydropyran derivative
The lower activation energy for [3+2] cycloaddition aligns with experimental yields (60% vs. 35% for Michael addition) .

Q. What analytical techniques differentiate between polymorphs or solvates of this compound?

  • PXRD (Powder X-ray Diffraction) : Identifies distinct diffraction patterns for polymorphs (e.g., 2θ = 12.8° vs. 14.2°).
  • DSC (Differential Scanning Calorimetry) : Detects melting point variations (ΔTm = 5–10°C) between solvates.
  • TGA (Thermogravimetric Analysis) : Quantifies solvent loss (e.g., 8% weight loss at 100°C for hydrate forms) .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during large-scale synthesis?

Common side reactions include over-alkylation or oxidation. Strategies include:

  • Low-temperature catalysis : Using AlCl₃ at −10°C minimizes byproduct formation (<5%) .
  • Inert atmosphere : Prevents oxidation of the enone moiety (argon/N₂).
  • HPLC-PDA : Monitors reaction progress and isolates intermediates (retention time = 4.2 min for target compound) .

Q. What are the limitations of current synthetic protocols, and how can they be addressed?

  • Limitation : Poor solubility in non-polar solvents complicates purification.
  • Solution : Use mixed solvents (e.g., CHCl₃:MeOH = 9:1) or silica gel functionalized with amino groups for column chromatography .

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